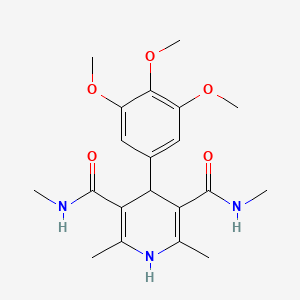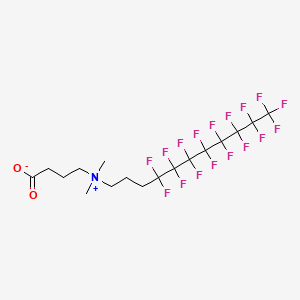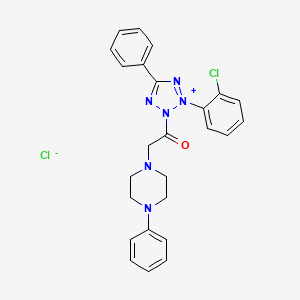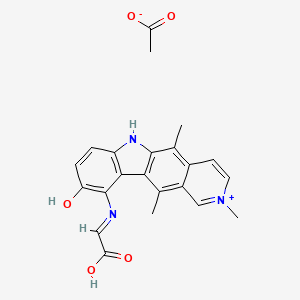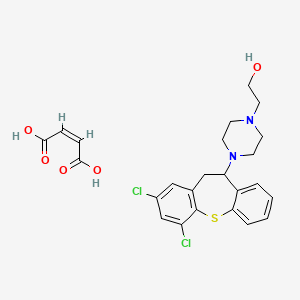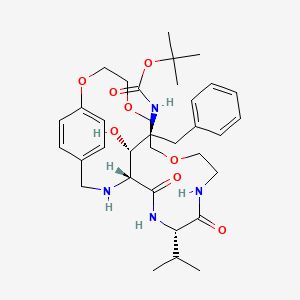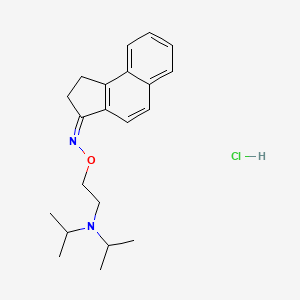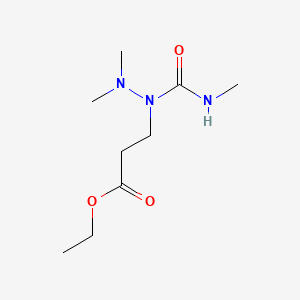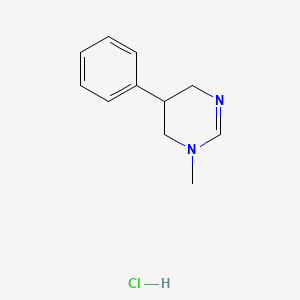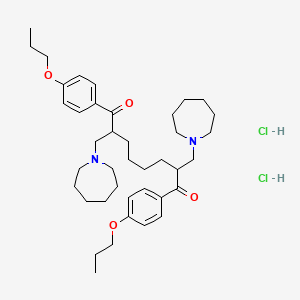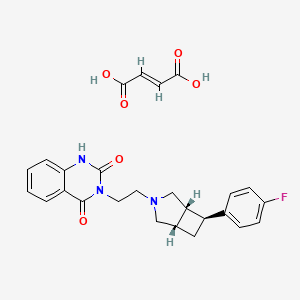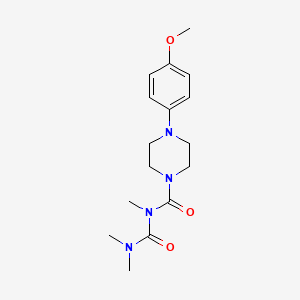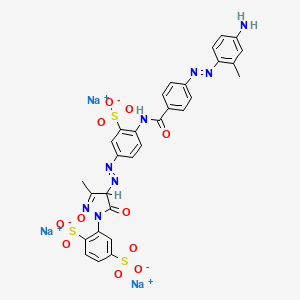
Trisodium 2-(4-((4-((4-((4-amino-2-methylphenyl)azo)benzoyl)amino)-3-sulphonatophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzene-1,4-disulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trisodium 2-(4-((4-((4-((4-amino-2-methylphenyl)azo)benzoyl)amino)-3-sulphonatophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzene-1,4-disulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 2-(4-((4-((4-((4-amino-2-methylphenyl)azo)benzoyl)amino)-3-sulphonatophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzene-1,4-disulphonate involves multiple steps, starting with the diazotization of 4-amino-2-methylphenyl. This is followed by coupling reactions with various aromatic compounds to form the azo linkages. The final product is obtained through sulfonation and subsequent neutralization with sodium hydroxide to form the trisodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to optimize the production process.
化学反応の分析
Types of Reactions
Trisodium 2-(4-((4-((4-((4-amino-2-methylphenyl)azo)benzoyl)amino)-3-sulphonatophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzene-1,4-disulphonate undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form different products.
Reduction: The azo linkages can be reduced to amines.
Substitution: The sulfonate groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro compounds, while reduction typically yields aromatic amines.
科学的研究の応用
Trisodium 2-(4-((4-((4-((4-amino-2-methylphenyl)azo)benzoyl)amino)-3-sulphonatophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzene-1,4-disulphonate has a wide range of scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting various compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its interaction with biological molecules.
Industry: Widely used in textile and paper industries for dyeing purposes.
作用機序
The mechanism of action of Trisodium 2-(4-((4-((4-((4-amino-2-methylphenyl)azo)benzoyl)amino)-3-sulphonatophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzene-1,4-disulphonate involves its interaction with various molecular targets. The azo groups can form hydrogen bonds and π-π interactions with biological molecules, affecting their function. The sulfonate groups enhance the compound’s solubility and facilitate its interaction with charged biomolecules.
類似化合物との比較
Similar Compounds
- Trisodium 4-amino-2-methylphenylazo-3-sulphonatophenylazo-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-ylbenzene-1,4-disulphonate
- Trisodium 4-amino-2-methylphenylazo-3-sulphonatophenylazo-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-ylbenzene-1,3-disulphonate
Uniqueness
Trisodium 2-(4-((4-((4-((4-amino-2-methylphenyl)azo)benzoyl)amino)-3-sulphonatophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzene-1,4-disulphonate is unique due to its specific arrangement of azo and sulfonate groups, which confer distinct chemical and physical properties. Its stability, intense coloration, and solubility make it particularly valuable in various applications.
特性
CAS番号 |
94200-35-8 |
|---|---|
分子式 |
C30H23N8Na3O11S3 |
分子量 |
836.7 g/mol |
IUPAC名 |
trisodium;2-[4-[[4-[[4-[(4-amino-2-methylphenyl)diazenyl]benzoyl]amino]-3-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzene-1,4-disulfonate |
InChI |
InChI=1S/C30H26N8O11S3.3Na/c1-16-13-19(31)5-10-23(16)35-33-20-6-3-18(4-7-20)29(39)32-24-11-8-21(14-27(24)52(47,48)49)34-36-28-17(2)37-38(30(28)40)25-15-22(50(41,42)43)9-12-26(25)51(44,45)46;;;/h3-15,28H,31H2,1-2H3,(H,32,39)(H,41,42,43)(H,44,45,46)(H,47,48,49);;;/q;3*+1/p-3 |
InChIキー |
WTRLNQIMJZIVJI-UHFFFAOYSA-K |
正規SMILES |
CC1=C(C=CC(=C1)N)N=NC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)N=NC4C(=NN(C4=O)C5=C(C=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])C)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


